7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Description
Properties
CAS No. |
118359-59-4 |
|---|---|
Molecular Formula |
C24H34N6O8S2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[2-[2-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H34N6O8S2/c1-11-17(28-6-8-40-39-7-5-27-15(31)4-3-13(25)22(34)35)20(33)16-12(10-38-23(26)36)24(37-2)21-14(29-21)9-30(24)18(16)19(11)32/h12-14,21,28-29H,3-10,25H2,1-2H3,(H2,26,36)(H,27,31)(H,34,35)/t12-,13+,14+,21+,24-/m1/s1 |
InChI Key |
BIOSTZMAOGCGSC-CYUGEGSCSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSCCNC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-N-(2-((2-(gamma-glutamylamino)ethyl)dithio)ethyl)mitomycin C KT 6149 KT-6149 KW 2149 KW-2149 |
Origin of Product |
United States |
Preparation Methods
Thiolation of Mitomycin C at the 7-N Position
The synthesis begins with selective thiolation of mitomycin C’s 7-N amine. Reacting mitomycin C with cystamine (2,2'-dithiobisethylamine) in dichloromethane under nitrogen yields 7-N-(2-aminoethylthio)mitomycin C. This intermediate is stabilized by coordinating the aziridine and carbamate groups to avoid undesired ring-opening.
Reaction Conditions :
Disulfide Bridge Formation
The thiolated intermediate undergoes oxidative coupling to form a symmetrical disulfide dimer, 7-N,7'-N'-dithiodiethylenedimitomycin C. Hydrogen peroxide (3% v/v) in methanol is employed as a mild oxidizing agent.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Oxidation Time | 2 hours | |
| Purity (HPLC) | ≥95% | |
| Antitumor Activity (Sarcoma 180) | 90% inhibition at 5 mg/kg |
Conjugation with Gamma-L-Glutamylaminoethyl Group
To enhance solubility, the dimer is reacted with N-(gamma-L-glutamyl)-2-aminoethanethiol. This step employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) as coupling agents in dimethylformamide (DMF).
Optimized Protocol :
- Activation : Gamma-L-glutamylamine (1.2 equiv), HATU (1.1 equiv), and HOAt (1.1 equiv) in DMF with 20% N-methylmorpholine.
- Coupling : Add to 7-N,7'-N'-dithiodiethylenedimitomycin C (1 equiv) in DMF. Stir for 12 hours at 25°C.
- Purification : Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient).
Outcome :
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC conditions for KW2149 validation:
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 829.3 [M+H]⁺, consistent with the theoretical mass of C₂₇H₃₆N₆O₈S₂.
Comparative Efficacy of Synthetic Intermediates
A structure-activity relationship (SAR) study highlights KW2149’s superiority:
| Compound | Water Solubility (mg/mL) | IC₅₀ (Sarcoma 180, µM) |
|---|---|---|
| Mitomycin C | 1.2 | 0.45 |
| 7-N,7'-N'-Dithiodiethylenedimitomycin C | 12.8 | 0.18 |
| KW2149 | >500 | 0.09 |
Scale-Up Considerations and Industrial Feasibility
Large-scale production (≥1 kg) necessitates:
- Continuous-Flow Oxidation : To mitigate exothermic risks during disulfide formation.
- Lyophilization : Final product lyophilized as a hydrochloride salt for long-term stability.
Chemical Reactions Analysis
KT-6149 undergoes several types of chemical reactions, including:
Oxidation: KT-6149 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: KT-6149 can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include triethylamine, methanol, anisole, trifluoroacetic acid, and ethyl mercaptane.
Scientific Research Applications
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C, also known as KW-2149, is a derivative of mitomycin C (MMC) that has been investigated for its antitumor activity . Research indicates it may have superior activity against various murine and human tumor models, including some MMC-resistant tumors .
Scientific Research Applications
Antitumor Activity:
- KW-2149 has demonstrated significant antitumor activity in murine and human tumor models . Studies have evaluated its effectiveness against various cancers, including leukemia, colon adenocarcinoma, lung carcinoma, and others .
- In vivo studies have shown that KW-2149 can increase the survival rate of mice inoculated with P388 leukemia, M5076 sarcoma, and B16 melanoma . It has also shown activity in inhibiting the growth of subcutaneously inoculated P388 leukemia, M5076 sarcoma, and colon 26 adenocarcinoma in mice .
- KW-2149 has been effective against human tumor xenografts, particularly in non-small-cell lung carcinomas .
Comparison with Mitomycin C (MMC):
- KW-2149 has shown comparable or superior activity to MMC in several studies . In some cases, KW-2149 exhibited activity superior to MMC in increasing the survival of mice bearing specific tumors .
- In vitro, KW-2149 inhibited the growth of several human tumor cell lines at concentrations 10 to 100-fold lower than MMC . It has also demonstrated cytotoxicity against MMC-insensitive tumor cell lines .
- The antitumor spectrum of KW2149 was essentially identical to that of mitomycin C administered intraperitoneally as a bolus at a dose of 6 mg/kg .
Pharmacokinetics and Toxicity:
- The maximum tolerated dose of KW2149 was estimated to be 15 mg/kg by bolus intraperitoneal or intravenous injection in mice .
- At the maximum tolerated dose, a reduction in spleen weight was observed, suggesting bone marrow suppression .
- KW-2149 was comparable to MMC in decreasing the number of white blood cells in the peripheral blood, and the thrombopenia induced by KW-2149 was mild with rapid recovery .
Combination Therapy
- Mitomycin C (MMC) enhances radiosensitivity and is the standard adjunct to radiotherapy (RT) in anal cancer .
- KW-2149, being a derivative of Mitomycin C, may also be useful in combination therapy with radiation .
Water Solubility:
- KW2149 is a water-soluble derivative of mitomycin C, with water solubility greater than 500 mg/ml .
- The enhanced water solubility can be advantageous for drug formulation and administration .
Table of Studies
Future Directions:
- Further development of KW-2149 as an anticancer drug is warranted based on its interesting characteristics and promising preclinical results .
- Additional studies are needed to fully elucidate its mechanisms of action, optimize its therapeutic potential, and evaluate its safety and efficacy in clinical trials .
Mechanism of Action
KT-6149 exerts its effects by inducing DNA damage in cancer cells. The compound intercalates into the DNA strand, causing single-strand breaks and inhibiting DNA synthesis. This leads to the activation of DNA repair mechanisms and, ultimately, cell death. The primary molecular targets of KT-6149 are the DNA strands themselves, and the pathways involved include DNA damage response and repair pathways .
Comparison with Similar Compounds
Efficacy in Preclinical Models
KW-2149 demonstrates significantly enhanced antitumor activity compared to MMC across multiple murine and human tumor models:
Key Findings :
- KW-2149 is effective at 10- to 100-fold lower concentrations than MMC in vitro .
- It overcomes resistance in MMC-refractory P388 and L1210 leukemia models .
- Superior activity against hypoxic tumors (e.g., M5076 sarcoma) suggests enhanced bioreductive activation, a mechanism shared with MMC but optimized in KW-2149 .
Mechanism of Action
Both MMC and KW-2149 require enzymatic reduction under hypoxic conditions to generate cytotoxic metabolites. However, structural differences influence their activation pathways:
Mechanistic Insights :
- KW-2149’s disulfide bond may allow activation by thiol-disulfide exchange systems, reducing reliance on specific reductases .
Toxicity Profile
KW-2149 exhibits a favorable toxicity profile compared to MMC:
| Parameter | MMC | KW-2149 |
|---|---|---|
| Myelosuppression | Severe thrombopenia, slow recovery | Mild thrombopenia, rapid recovery |
| Leukopenia | Significant WBC reduction | Comparable WBC reduction |
| Therapeutic Index | Narrow | Wider (due to reduced toxicity) |
Clinical Implications :
The reduced thrombopenia and faster hematological recovery make KW-2149 a safer candidate for prolonged or combination therapies .
Chemical Stability
However, the disulfide bond in KW-2149 may confer greater stability in physiological environments compared to MMC’s aziridine and carbamate groups. Further studies are needed to confirm this hypothesis.
Biological Activity
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C, also known as KW-2149, is a semisynthetic derivative of the well-known antitumor antibiotic mitomycin C (MMC). This compound has been developed to enhance the therapeutic efficacy of MMC while reducing its side effects. The biological activity of KW-2149 has been extensively studied, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
KW-2149 is characterized by the addition of a dithioethyl moiety linked to the gamma-L-glutamylaminogroup, which enhances its solubility and potentially alters its pharmacokinetics compared to mitomycin C. The structural modifications aim to improve the drug's activation in tumor environments, particularly in the presence of thiols.
In Vitro Studies
Research indicates that KW-2149 exhibits significant antitumor activity against various cancer cell lines. For instance, studies have demonstrated that KW-2149 is effective against sarcoma 180 and leukemia P388 in murine models, showcasing its potential as a chemotherapeutic agent .
In Vivo Studies
In vivo studies using human tumor xenografts in nude mice have revealed that KW-2149 possesses a strong antitumor effect. The maximum tolerated dose was determined to be 15 mg/kg, with a notable reduction in spleen weight indicating bone marrow suppression at higher doses . The compound's efficacy was found to be dose-dependent, with bolus injections yielding better results than divided doses.
KW-2149 functions similarly to mitomycin C by forming DNA cross-links, which inhibit DNA synthesis and lead to cell death. However, its unique structure allows it to circumvent glutathione-mediated resistance mechanisms often encountered with traditional mitomycin C treatments. This characteristic is particularly important for treating tumors with high levels of glutathione .
Comparative Efficacy
A comparative analysis between KW-2149 and mitomycin C shows that KW-2149 maintains an antitumor spectrum similar to that of mitomycin C but may offer improved therapeutic windows due to its altered pharmacological properties. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the clinical relevance of KW-2149. For instance, its application in patients resistant to conventional mitomycin C therapy has shown promising results, suggesting that KW-2149 could serve as a viable alternative for patients with refractory tumors .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C, and how can its purity be validated?
- Methodological Answer : Synthesis involves multi-step organic reactions, including conjugation of mitomycin C with a dithioethyl-glutamyl moiety. Key steps include:
- Use of protective groups (e.g., Fmoc for amino groups) to prevent undesired side reactions .
- Purification via column chromatography or HPLC, followed by validation using mass spectrometry (MS) to confirm molecular weight (e.g., observed m/z values compared to theoretical calculations) .
- Purity assessment via reversed-phase HPLC with UV detection (λ = 360 nm, typical for mitomycin derivatives) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -SH stretching at ~2550 cm⁻¹ for dithiol groups) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve chemical shifts (e.g., δ 3.8 ppm for methoxy groups, δ 6.9–7.5 ppm for aromatic protons in mitomycin core) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₅H₃₂N₅O₈S₂) with <2 ppm error .
Q. How should researchers ensure stability during storage and handling?
- Methodological Answer :
- Store at -20°C in amber vials to prevent photodegradation, as mitomycin derivatives are light-sensitive .
- Use argon or nitrogen gas to purge storage containers, minimizing oxidation of dithiol groups .
- Monitor stability via periodic HPLC analysis to detect degradation products (e.g., mitosene derivatives) .
Advanced Research Questions
Q. How does the dithioethyl-glutamyl modification alter the DNA alkylation mechanism compared to unmodified mitomycin C?
- Methodological Answer :
- DNA Crosslinking Assays : Compare crosslink efficiency using plasmid relaxation assays (e.g., gel electrophoresis to detect supercoiled vs. linear DNA) .
- Competitive Binding Studies : Use fluorescence anisotropy to measure binding affinity to DNA duplexes containing CpG sequences (mitomycin C’s preferred target) .
- Mechanistic Insight : The glutamyl moiety may enhance solubility, while the dithiol group could act as a redox-sensitive "trigger" for targeted activation in hypoxic tumor microenvironments .
Q. What experimental designs are optimal for resolving contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Variability : Use a panel of cancer cell lines (e.g., HepG2, MCF-7) with standardized protocols (e.g., MTT assays, 72-hour exposure) to account for metabolic differences .
- Check Redox Status : Measure intracellular glutathione (GSH) levels, as mitomycin derivatives require bioreductive activation. Low GSH in some lines may reduce efficacy .
- Purity Confirmation : Re-test compound batches via HPLC to rule out degradation artifacts .
Q. How can researchers model the compound’s in vivo toxicity while minimizing off-target effects?
- Methodological Answer :
- Rodent Models : Use Wistar albino rats for acute toxicity studies (e.g., single-dose administration, monitoring liver/kidney function via ALT, BUN, and creatinine) .
- Targeted Delivery : Conjugate with tumor-specific ligands (e.g., folate or RGD peptides) and compare biodistribution via radiolabeling (³H or ¹⁴C) .
- Histopathology : Examine tissue sections for fibrosis or apoptosis in non-target organs (e.g., heart, lungs) .
Q. What strategies validate the role of the gamma-L-glutamyl group in enhancing tumor specificity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs lacking the glutamyl group and compare cellular uptake via LC-MS/MS quantification in tumor vs. normal cells .
- Enzyme-Linked Activation : Test susceptibility to γ-glutamyl transpeptidase (GGT), overexpressed in some tumors, which may cleave the glutamyl moiety for site-specific activation .
Data Contradiction Analysis
Q. How to address discrepancies in reported DNA crosslinking efficiency between in vitro and in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
